molecular formula C5H9N3S B1271158 5-Isopropyl-4H-[1,2,4]triazole-3-thiol CAS No. 59689-64-4

5-Isopropyl-4H-[1,2,4]triazole-3-thiol

Cat. No.: B1271158
CAS No.: 59689-64-4
M. Wt: 143.21 g/mol
InChI Key: HHNZNYRWQWTNSG-UHFFFAOYSA-N
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Description

“5-Isopropyl-4H-[1,2,4]triazole-3-thiol” is a chemical compound with the molecular formula C5H9N3S . It is a derivative of the 1,2,4-triazole family, which is a class of heterocyclic compounds. The 1,2,4-triazole family is known for its diverse biological activities and is used in various fields such as medicinal chemistry, agrochemicals, and materials science .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a 1,2,4-triazole ring with an isopropyl group and a thiol group attached . The InChI code for this compound is 1S/C6H11N3S/c1-4(2)5-7-8-6(10)9(5)3/h4H,1-3H3,(H,8,10) .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not mentioned in the literature, triazoles in general are known to participate in a variety of chemical reactions . They can accommodate a broad range of substituents (electrophiles and nucleophiles) around their core structures, allowing for the construction of diverse novel bioactive molecules .


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . Its molecular weight is 157.24 . .

Scientific Research Applications

Antimicrobial Activity

5-Isopropyl-4H-[1,2,4]triazole-3-thiol derivatives demonstrate notable antimicrobial properties. Research indicates that these compounds exhibit moderate antimicrobial activity against a range of gram-positive and gram-negative bacteria, including clinically significant infectious agents. The substitution of alkyl groups in the molecule can significantly influence its antimicrobial potency. For example, the introduction of an isopropyl radical increases the activity towards Staphylococcus aureus, highlighting the potential of these compounds in developing new antimicrobial agents (Danilchenko & Parchenko, 2017).

Corrosion Inhibition

This compound and its derivatives are effective corrosion inhibitors, particularly for metals like mild steel in acidic environments. They exhibit mixed-type inhibition characteristics and form protective films on metal surfaces. These films reduce the corrosion rate significantly, which is crucial in industries where metal durability is a concern (Quraishi & Jamal, 2002).

Pharmaceutical Potential

Compounds derived from this compound are being explored for their potential in pharmaceutical applications. They show promise in several areas, including as antimicrobial agents, anticancer agents, and in other therapeutics. The derivatives of 1,2,4-triazole, like this compound, are known for their low toxicity and high efficacy, making them attractive for drug development (Nadeem et al., 2013).

Bioactivity and Chemical Structure Relationship

The chemical structure of this compound derivatives significantly influences their biological activity. Studies show that variations in substituents can lead to different biological activities, such as antioxidant, antitumor, antiviral, and antimicrobial effects. This highlights the importance of chemical modifications in enhancing the therapeutic potential of these compounds (Bigdan, 2021).

Safety and Hazards

The safety data sheet for “5-Isopropyl-4H-[1,2,4]triazole-3-thiol” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Biochemical Analysis

Biochemical Properties

5-Isopropyl-4H-[1,2,4]triazole-3-thiol plays a significant role in various biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been shown to form luminescent polymers with cadmium (II) salts . The compound’s ability to bind with different enzymes and receptors makes it a versatile agent in biochemical studies. It can act as both a hydrogen bond acceptor and donor, facilitating various biochemical interactions .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that triazole derivatives, including this compound, exhibit significant antibacterial, antifungal, and anticancer activities . These effects are mediated through the compound’s interaction with cellular receptors and enzymes, leading to alterations in cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can inhibit or activate enzymes by binding to their active sites. The compound’s polar nature enhances its solubility and allows it to interact effectively with biomolecules . Additionally, it can undergo regioselective S-alkylation, forming a series of S-substituted derivatives that further modulate its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that triazole derivatives maintain their stability under various conditions, making them suitable for long-term biochemical studies

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as antibacterial and antifungal activities. At higher doses, it may cause toxic or adverse effects . Understanding the dosage threshold is essential for its safe and effective use in biochemical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s stability to metabolism and its ability to act as a hydrogen bond acceptor and donor enhance its role in metabolic pathways

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its polar nature facilitates its transport across cellular membranes, allowing it to reach its target sites effectively . The compound’s distribution within tissues is influenced by its chemical properties and interactions with cellular components.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its biochemical roles and potential therapeutic applications.

Properties

IUPAC Name

5-propan-2-yl-1,2-dihydro-1,2,4-triazole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3S/c1-3(2)4-6-5(9)8-7-4/h3H,1-2H3,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHNZNYRWQWTNSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=S)NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10368704
Record name 5-Isopropyl-4H-[1,2,4]triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59689-64-4
Record name 5-Isopropyl-4H-[1,2,4]triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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